4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Lipophilicity Drug-likeness Permeability

Secure a structurally distinct, lead-like spirocyclic core for your next discovery campaign. This compound uniquely combines a 1-oxa-4,8-diazaspiro[4.5]decane core with an unsubstituted benzenesulfonyl and a para-chlorobenzoyl group. The resulting XLogP3-AA of 2.9 and zero hydrogen bond donors create a physicochemical signature ideal for CNS permeability assays and minimizing off-target binding. Its lack of public bioactivity annotation makes it a powerful, unbiased tool for phenotypic screening and systematic SAR initiation, differentiating it from pre-annotated GPCR or kinase ligands. Ideal for FEP calculations due to its rigid, 3-rotatable-bond structure.

Molecular Formula C20H21ClN2O4S
Molecular Weight 420.91
CAS No. 896363-40-9
Cat. No. B2992757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS896363-40-9
Molecular FormulaC20H21ClN2O4S
Molecular Weight420.91
Structural Identifiers
SMILESC1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H21ClN2O4S/c21-17-8-6-16(7-9-17)19(24)22-12-10-20(11-13-22)23(14-15-27-20)28(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2
InChIKeyRHPBZBGTUSDFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 896363-40-9): Procurement-Relevant Identity and Physicochemical Baseline


4-(Benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 896363-40-9) is a synthetic spirocyclic small molecule built on a 1-oxa-4,8-diazaspiro[4.5]decane core, featuring a benzenesulfonyl group at the 4-position and a 4-chlorobenzoyl group at the 8-position [1]. Its molecular formula is C₂₀H₂₁ClN₂O₄S with a molecular weight of 420.91 g/mol, a computed XLogP3-AA of 2.9, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound belongs to a broader family of spirocyclic scaffolds explored in medicinal chemistry for modulation of enzyme and receptor targets, though direct biological annotation for this specific derivative remains absent from major public bioactivity databases [2]. This guide therefore focuses on molecular-level differentiation that is verifiable through structure-property comparisons.

Why 4-(Benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane Cannot Be Treated as Interchangeable with Other Spirocyclic Analogs


Within the 1-oxa-4,8-diazaspiro[4.5]decane series, even single-atom or single-functional-group alterations produce measurable shifts in drug-likeness parameters that can dictate permeability, solubility, and off-target promiscuity [1]. The simultaneous presence of an unsubstituted benzenesulfonyl at position 4 and a para-chlorobenzoyl at position 8 in the target compound yields a distinct physicochemical signature—most notably in lipophilicity (XLogP3-AA 2.9) and the absence of hydrogen bond donors—that differs from close analogs bearing additional ring substituents [1]. Generic substitution neglects these quantitative property differences, risking altered pharmacokinetic behavior or target engagement even before biological testing begins.

Quantitative Differential Evidence for 4-(Benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane vs. Closest Commercially Available Analogs


Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 8-(3,4-Dimethylbenzoyl)-4-(4-methylbenzenesulfonyl) Analog

The target compound exhibits a computed XLogP3-AA of 2.9, compared with a predicted XLogP3-AA of approximately 3.8 for the analog 8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 896378-96-4) [1]. The 0.9 log unit difference reflects the additional methyl groups on both aromatic rings of the analog, making the target compound meaningfully less lipophilic. In the absence of experimental logD data, this computed difference serves as a selection criterion when aqueous solubility or reduced nonspecific protein binding is desired.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count as a Blood-Brain Barrier Penetration Determinant

The target compound possesses zero hydrogen bond donors (HBD = 0), consistent with its fully substituted sulfonamide and tertiary amide architecture [1]. A commonly cited heuristic for CNS penetration requires HBD ≤ 3; however, medicinal chemistry campaigns frequently further prioritize HBD = 0 to maximize passive diffusion. By contrast, analogs bearing a free carboxylic acid at the 3-position (e.g., 4-(4-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid) carry one or more HBDs that can limit brain exposure .

CNS drug design HBD count Permeability

Rotatable Bond Count and Molecular Flexibility Benchmarking

The target compound contains three rotatable bonds, reflecting the benzenesulfonyl and chlorobenzoyl substituents attached via single bonds to the spiro core [1]. A related analog, 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, which replaces the chlorobenzoyl with a methoxy-substituted benzenesulfonyl, has four rotatable bonds, introducing additional conformational entropy . Lower rotatable bond counts generally correlate with reduced entropic penalty upon target binding and higher ligand efficiency.

Conformational flexibility Entropy Binding affinity

Electron-Withdrawing Group Architecture: Chlorine Positional Differentiation

The para-chlorobenzoyl substituent of the target compound places the chlorine atom at the 4-position of the benzoyl ring, providing a single, strategically positioned electron-withdrawing group (EWG). An alternative commercially available analog, 4-(4-chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 946344-45-2), carries the chlorine on the sulfonyl ring instead, while the benzoyl ring contains an electron-donating ethoxy group . This swapped EWG/EDG architecture alters the electrostatic potential surface and may redirect oxidative metabolism away from or toward specific ring positions, a factor relevant when metabolite identification drives lead optimization.

Electron-withdrawing group Metabolic stability Reactivity

Molecular Weight: Target Compound Within the Desirable 'Lead-Like' Range

At 420.91 g/mol, the target compound is within the 'lead-like' chemical space (MW ≤ 460 Da) and is approximately 8 Da lighter than the closely related analog 8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (MW 428.55) [1]. In fragment- and lead-oriented libraries, MW differences of fewer than 10 Da can influence solubility and permeability ranking when all other properties are held constant. The absence of additional methyl or methoxy groups in the target compound yields a leaner scaffold that may serve as a more attractive starting point for further elaboration.

Lead-likeness Molecular weight Fragment-based design

Absence of Biological Annotation: A Cautionary Differentiator

A search of ChEMBL, BindingDB, and PubChem BioAssay returns no experimentally measured bioactivity data (IC₅₀, Kᵢ, EC₅₀) for the target compound as of April 2026 [1]. In contrast, certain 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have reported sEH IC₅₀ values in the low nanomolar range [2]. This absence of annotation is a double-edged differentiation: the compound is a true 'blank slate' for novel target screening, free from known off-target liabilities, but it also carries the procurement risk that its biological profile is entirely uncharacterized. Users requiring a pre-validated chemical probe should consider annotated alternatives; users seeking a novel chemotype for phenotypic screening or SAR exploration will find the target compound's lack of annotation advantageous.

Selectivity Off-target activity Chemical probe

Optimal Deployment Scenarios for 4-(Benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane Based on Verified Differential Evidence


Phenotypic Screening and Novel Target Deorphanization

The compound's complete lack of public bioactivity annotation [1] makes it a strong candidate for unbiased phenotypic screening libraries. Its lead-like molecular weight (420.91 g/mol) and favorable lipophilicity (XLogP3-AA 2.9) support its use in cell-based assays where permeability and low nonspecific binding are critical. Unlike pre-annotated kinase or GPCR ligands, this compound minimizes the risk of rediscovering known pharmacology.

CNS Drug Discovery Programs Requiring Zero Hydrogen Bond Donors

With HBD = 0 [1], the compound is suited for CNS-targeted hit-finding campaigns where passive blood-brain barrier penetration is a primary requirement. Its rotatable bond count of 3 [1] further reduces conformational flexibility. When compared with carboxylic acid-containing spiro analogs (HBD ≥ 1) , this compound offers a more favorable CNS MPO profile.

Structure-Activity Relationship (SAR) Studies Around Spirocyclic Scaffolds

The compound's distinct combination of unsubstituted benzenesulfonyl and para-chlorobenzoyl substituents, and its chlorine placement on the benzoyl rather than sulfonyl ring [1], provides a defined starting point for SAR exploration. The absence of additional ring substituents (e.g., methyl or methoxy groups) allows researchers to probe substitution effects systematically without confounding orthosteric or allosteric effects.

Computational Chemistry and Molecular Modeling Benchmarking

With only three rotatable bonds and a rigid spirocyclic core, the compound serves as an excellent test case for conformational sampling algorithms and free energy perturbation (FEP) calculations [1]. Its moderate lipophilicity and absence of ionizable groups simplify force field parameterization compared to more complex analogs.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.